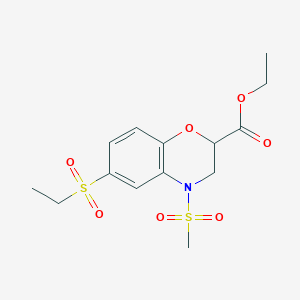![molecular formula C15H14Cl2N4O2 B2515280 N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide CAS No. 2418721-89-6](/img/structure/B2515280.png)
N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of anxiolytic drugs. It has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders.
作用機序
The exact mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and sedative effects. This compound 38-3441 has also been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound 38-3441 has been shown to have anxiolytic, sedative, and antidepressant effects in animal models. It has also been shown to increase the levels of neurotrophic factors, such as BDNF, which are involved in the regulation of mood and anxiety. In addition, this compound 38-3441 has been shown to have anticonvulsant and muscle relaxant effects.
実験室実験の利点と制限
One of the advantages of using N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise modulation of the GABAergic system, which is involved in the regulation of mood and anxiety. However, one of the limitations of using this compound 38-3441 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the study of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441. One area of research is the potential use of this compound 38-3441 in the treatment of PTSD and OCD. Another area of research is the identification of the specific subunits of the GABAA receptor that are modulated by this compound 38-3441. This could lead to the development of more selective compounds with fewer side effects. Finally, the development of new formulations of this compound 38-3441 with improved solubility could allow for more widespread use in experimental paradigms.
合成法
N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 can be synthesized by reacting 3,4-dichlorophenylacetonitrile with 3-methyl-5-(2-oxo-1,3-oxazolidin-3-yl)-1,2,4-oxadiazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to yield the final product, this compound 38-3441.
科学的研究の応用
N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal models of anxiety, including the elevated plus maze and the light/dark box test. It has also been shown to have antidepressant effects in animal models of depression, including the forced swim test and the tail suspension test. In addition, this compound 38-3441 has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD).
特性
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-9-19-15(23-21-9)4-2-3-14(22)20-13(8-18)10-5-6-11(16)12(17)7-10/h5-7,13H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKLHDZHIJTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

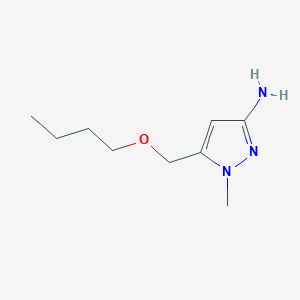

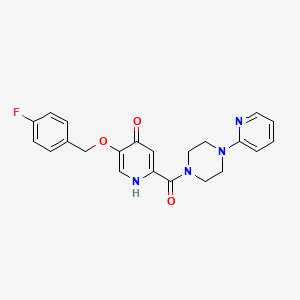


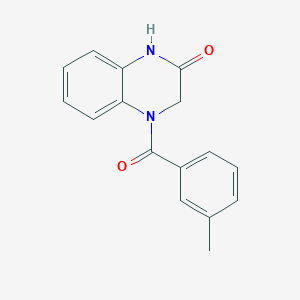
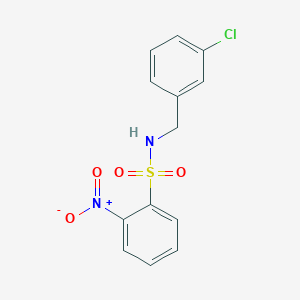
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
